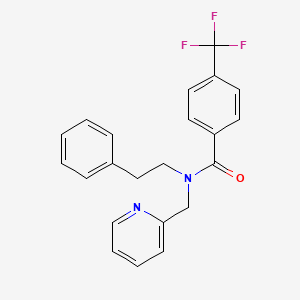
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the modulation of GABA receptors. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This effect is thought to underlie the analgesic and anticonvulsant activities of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide.
Biochemical and Physiological Effects:
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has been shown to exhibit various biochemical and physiological effects. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has been reported to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to a reduction in inflammation. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has also been shown to reduce the activity of COX-2, an enzyme involved in the synthesis of prostaglandins, which are implicated in pain and inflammation. In addition, N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission.
実験室実験の利点と制限
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide is also stable under normal laboratory conditions, making it suitable for long-term storage. However, N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has some limitations for lab experiments. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has not been extensively studied in vivo, and its efficacy and safety in animal models are not well established.
将来の方向性
There are several future directions for research on N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide. One potential direction is the development of novel therapeutics based on N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide for pain and inflammation-related disorders. Another direction is the investigation of the potential of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide as a modulator of GABA receptors for the treatment of anxiety and seizure disorders. Additionally, the development of new synthetic routes for the synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide and its analogs could lead to the discovery of novel compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide, or N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant activities, as well as its potential as a modulator of GABA receptors. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, but its long-term effects on human health are not fully understood. Future research on N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide could lead to the discovery of novel therapeutics for pain and inflammation-related disorders and the development of new synthetic routes for the synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide and its analogs.
合成法
The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide involves the reaction of 2-(bromomethyl)pyridine with N-phenethyl-4-(trifluoromethyl)benzamide in the presence of a palladium catalyst. This reaction results in the formation of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide. The purity and yield of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide can be enhanced by using different purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant activities, making it a potential candidate for the development of novel therapeutics for pain and inflammation-related disorders. N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has also been shown to modulate the activity of GABA receptors, which are implicated in the regulation of anxiety and seizure disorders.
特性
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O/c23-22(24,25)19-11-9-18(10-12-19)21(28)27(16-20-8-4-5-14-26-20)15-13-17-6-2-1-3-7-17/h1-12,14H,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAJNCXBLGPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)
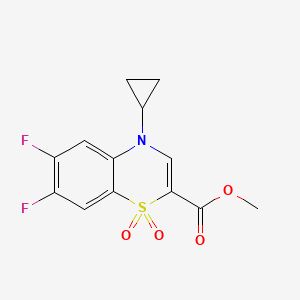
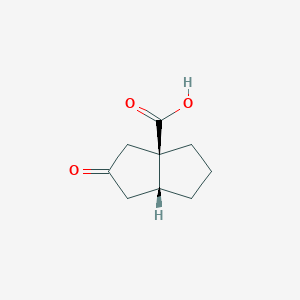
![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

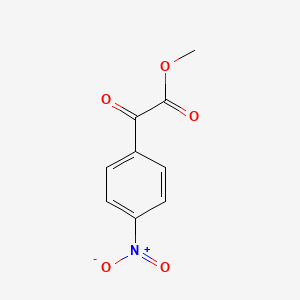
![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)
![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)
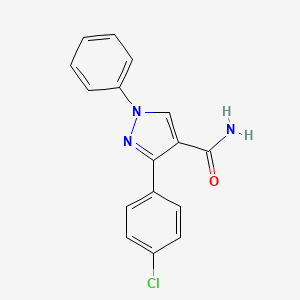
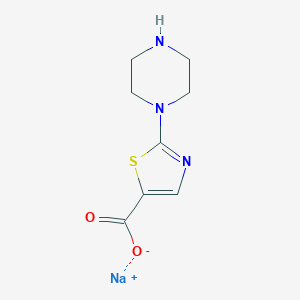
![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)